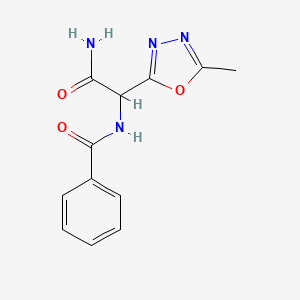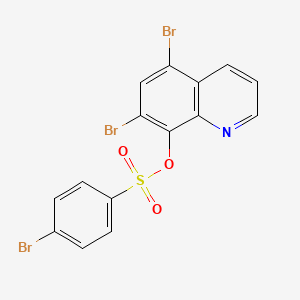
1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by a pyrrolidine ring substituted with a benzyl group, a phenyl group, and a carboxamide group. It has been studied for its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide typically involves the reaction of succinic anhydride with N-benzylidene-benzylamine in the presence of a suitable solvent like o-xylene . This reaction yields the desired pyrrolidine derivative through a series of steps including cyclization and amide formation.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-Benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor, inhibiting the entry of HIV into host cells . This interaction disrupts the viral replication process, making it a potential candidate for anti-HIV therapy.
Comparison with Similar Compounds
1-Benzyl-5-oxo-3-pyrrolidinecarboxamide: This compound shares a similar structure but lacks the phenyl group.
N-{3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl}-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide: This derivative has been studied for its improved binding affinity to CCR5.
Uniqueness: 1-Benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CCR5 antagonist highlights its potential in therapeutic applications, particularly in HIV research.
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H18N2O2/c21-17-11-15(18(22)19-16-9-5-2-6-10-16)13-20(17)12-14-7-3-1-4-8-14/h1-10,15H,11-13H2,(H,19,22) |
InChI Key |
HTEACPLFAGFBKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12193703.png)
![N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12193709.png)
![[(2,4-Dichloro-3-methylphenyl)sulfonyl]prop-2-enylamine](/img/structure/B12193717.png)
![1-{4-[2-(4-(2-Pyridyl)piperazinyl)acetyl]phenyl}pyrrolidin-2-one](/img/structure/B12193725.png)
![2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B12193726.png)
![N-[1-(1H-1,3-benzodiazol-1-yl)-2,2,2-trichloroethyl]benzamide](/img/structure/B12193729.png)
![(2-chloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12193746.png)
![2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B12193757.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12193761.png)
![N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B12193764.png)


![N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B12193775.png)
![Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-](/img/structure/B12193786.png)
